1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one
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Overview
Description
1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its fused bicyclic ring system and a propynyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a suitable pyrrole derivative, followed by a series of steps involving alkylation, cyclization, and functional group transformations to achieve the desired structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one: Shares a similar bicyclic ring system but differs in the substituents attached to the rings.
(1S,3aR,4S,6aR)-1-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan: Another compound with a fused ring system, but with different functional groups.
Uniqueness
1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one is unique due to its propynyl group and the specific stereochemistry of its fused ring system.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]prop-2-yn-1-one |
InChI |
InChI=1S/C9H12N2O/c1-2-9(12)11-5-7-3-10-4-8(7)6-11/h1,7-8,10H,3-6H2/t7-,8+ |
InChI Key |
ZJXVDAIIIUZUMM-OCAPTIKFSA-N |
Isomeric SMILES |
C#CC(=O)N1C[C@H]2CNC[C@H]2C1 |
Canonical SMILES |
C#CC(=O)N1CC2CNCC2C1 |
Origin of Product |
United States |
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